![molecular formula C17H23N5O3S B2508561 1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1448035-19-5](/img/structure/B2508561.png)
1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
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Description
The compound "1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide" is a complex molecule that appears to be related to the field of heterocyclic chemistry and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insight into similar heterocyclic compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic carboxylic acids, which are then converted into more complex structures. For instance, the synthesis described in the first paper involves converting piperidine carboxylic acids into β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These diketones are then reacted with N-mono-substituted hydrazines to yield the target heterocyclic compounds . Although the exact synthesis route for "this compound" is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR (1H, 13C, and 15N) and HRMS. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the molecule . For the compound of interest, similar analytical methods would be used to confirm its structure, ensuring that the desired product has been synthesized correctly.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular structure. The papers provided do not detail the reactivity of "this compound," but they do mention the N-alkylation of NH-pyrazoles with alkyl halides . This suggests that the compound may also undergo similar alkylation reactions, given the presence of a pyrazole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments and its potential applications. The papers do not provide specific information on the physical and chemical properties of the compound . However, they do describe the characterization of related compounds using FTIR, NMR, and DEPT 135 analysis, which are instrumental in determining properties such as solubility, stability, and reactivity . These properties are essential for the compound's potential use in pharmaceutical applications, where solubility and stability are critical factors.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of new heterocycles based on pyrazole compounds, demonstrating significant antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various derivatives, emphasizing their potential antimicrobial applications. These studies underline the importance of structural modifications in enhancing biological activities, such as antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Receptor Interaction and Potential Therapeutic Uses
Several compounds with structural similarities to the query chemical have been investigated for their interactions with biological receptors, suggesting potential therapeutic applications. For example, Shim et al. (2002) examined the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and the design of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Evaluation of Potential Anticancer Agents
Compounds with pyrazole and piperidine moieties have also been synthesized and evaluated for their potential as anticancer agents. Research by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlights the potential therapeutic applications of these compounds in treating cancer (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
properties
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-26(24,25)22-11-4-15(5-12-22)17(23)19-9-13-21-10-6-16(20-21)14-2-7-18-8-3-14/h2-3,6-8,10,15H,4-5,9,11-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVTYGYTDPEIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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